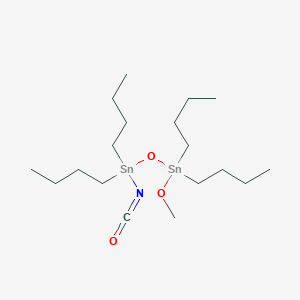
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane: is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both isocyanate and methoxy functional groups attached to a distannoxane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane typically involves the reaction of tetrabutyl distannoxane with an isocyanate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides or other oxidized organotin compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is used as a reagent in organic synthesis, particularly in the formation of tin-containing polymers and materials
Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They can act as enzyme inhibitors or antimicrobial agents. the toxicity of organotin compounds limits their use in medical applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-linking processes. Its ability to facilitate these reactions makes it valuable in the production of plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane involves its interaction with molecular targets through its isocyanate and methoxy functional groups. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is utilized in catalysis and polymerization processes. The methoxy group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethylbutyl isocyanate: Similar in structure but lacks the methoxy group.
1,1,3,3-Tetramethylbutyl isocyanide: Contains an isocyanide group instead of an isocyanate group.
1,1,3,3-Tetrabutyl-1-isocyanato-3-hydroxydistannoxane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is unique due to the presence of both isocyanate and methoxy functional groups attached to a distannoxane core. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
170014-86-5 |
|---|---|
Formule moléculaire |
C18H39NO3Sn2 |
Poids moléculaire |
554.9 g/mol |
Nom IUPAC |
dibutyl-[dibutyl(isocyanato)stannyl]oxy-methoxystannane |
InChI |
InChI=1S/4C4H9.CNO.CH3O.O.2Sn/c4*1-3-4-2;2-1-3;1-2;;;/h4*1,3-4H2,2H3;;1H3;;;/q;;;;2*-1;;2*+1 |
Clé InChI |
PENLOABAPWUULB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(N=C=O)O[Sn](CCCC)(CCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

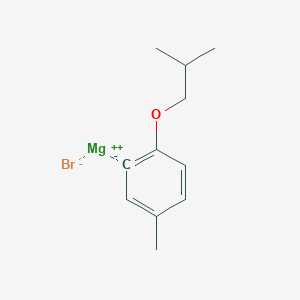
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

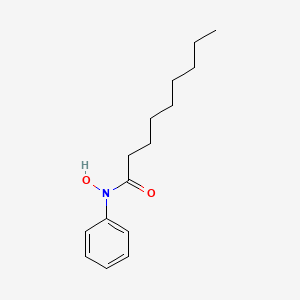
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
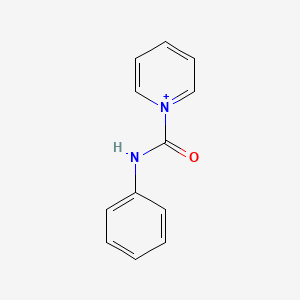
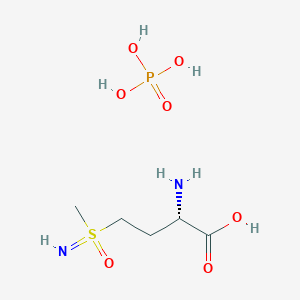
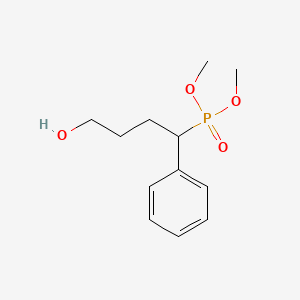

![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

